
5-bromo-N-(3-hydroxypropyl)-2,4-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-(3-hydroxypropyl)-2,4-dimethylbenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a sulfonamide derivative, which is a class of compounds that have been widely used in medicinal chemistry.
Mécanisme D'action
The mechanism of action of 5-bromo-N-(3-hydroxypropyl)-2,4-dimethylbenzenesulfonamide involves the inhibition of carbonic anhydrase enzymes. The compound binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate ions. This leads to a decrease in the concentration of bicarbonate ions in the body, which can have therapeutic effects in certain diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-N-(3-hydroxypropyl)-2,4-dimethylbenzenesulfonamide are mainly related to its inhibition of carbonic anhydrase enzymes. The compound has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. It also has anti-cancer properties by inhibiting the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-bromo-N-(3-hydroxypropyl)-2,4-dimethylbenzenesulfonamide in lab experiments is its potent inhibitory activity against carbonic anhydrase enzymes. This makes it a useful tool for studying the role of these enzymes in various physiological processes. However, one of the limitations of using this compound is its potential toxicity, which can affect the results of experiments.
Orientations Futures
There are several future directions for the research on 5-bromo-N-(3-hydroxypropyl)-2,4-dimethylbenzenesulfonamide. One direction is to study its potential therapeutic applications in diseases such as osteoporosis, glaucoma, and epilepsy. Another direction is to develop more potent and selective inhibitors of carbonic anhydrase enzymes based on the structure of this compound. Additionally, the use of this compound in combination with other drugs for the treatment of cancer and other diseases can also be explored.
Conclusion:
In conclusion, 5-bromo-N-(3-hydroxypropyl)-2,4-dimethylbenzenesulfonamide is a chemical compound that has shown promising results in scientific research for its potential therapeutic applications. Its potent inhibitory activity against carbonic anhydrase enzymes makes it a useful tool for studying the role of these enzymes in various physiological processes. However, further research is needed to fully understand the therapeutic potential of this compound and to develop more potent and selective inhibitors of carbonic anhydrase enzymes.
Méthodes De Synthèse
The synthesis of 5-bromo-N-(3-hydroxypropyl)-2,4-dimethylbenzenesulfonamide involves the reaction of 5-bromo-2,4-dimethylbenzenesulfonyl chloride with 3-hydroxypropylamine in the presence of a base. The reaction takes place at room temperature and yields the desired product in good to excellent yield. The purity of the compound can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
5-bromo-N-(3-hydroxypropyl)-2,4-dimethylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent inhibitory activity against carbonic anhydrase enzymes, which are involved in many physiological processes, such as acid-base balance, respiration, and bone resorption. The compound has also been shown to have anti-inflammatory and anti-cancer properties.
Propriétés
IUPAC Name |
5-bromo-N-(3-hydroxypropyl)-2,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO3S/c1-8-6-9(2)11(7-10(8)12)17(15,16)13-4-3-5-14/h6-7,13-14H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKNIIIBJGYSHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NCCCO)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(3-hydroxypropyl)-2,4-dimethylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

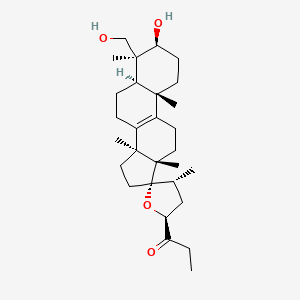

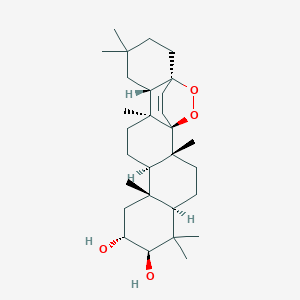
![Methyl (2S)-2-[(1S,3S,7R,8R,9R,12S,13S)-13-(furan-3-yl)-6,6,8,12-tetramethyl-17-methylidene-5,15-dioxo-2,14-dioxatetracyclo[7.7.1.01,12.03,8]heptadecan-7-yl]-2-hydroxyacetate](/img/structure/B602816.png)

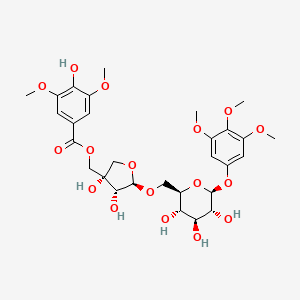
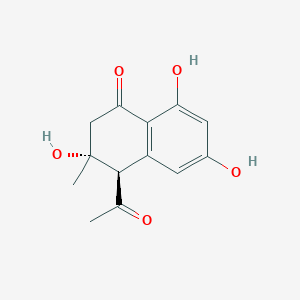
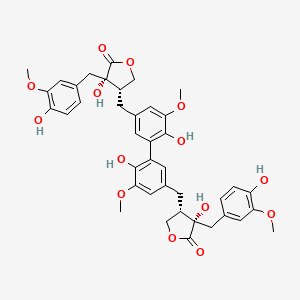

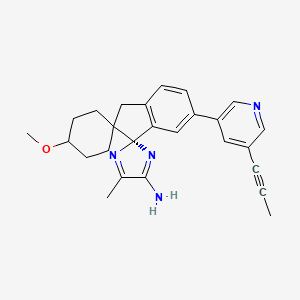

![N-(3-((4aS,7aS)-2-amino-4a,5,7,7a-tetrahydro-4H-furo[3,4-d][1,3]thiazin-7a-yl)-4-fluorophenyl)-5-fluoropicolinamide](/img/structure/B602832.png)
![3-Amino-9-fluoro-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one](/img/structure/B602835.png)
![2-Amino-6-bromo-4-[(trifluoromethyl)thio]phenol](/img/structure/B602836.png)